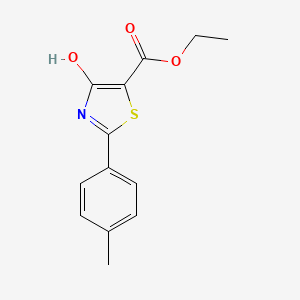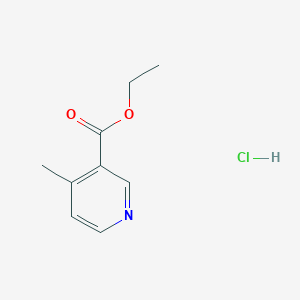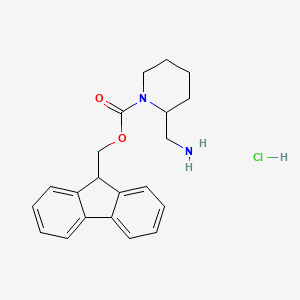![molecular formula C14H7ClF6O2S B1596783 Cloruro de 4-[3,5-bis(trifluorometil)fenil]bencenosulfonilo CAS No. 885950-95-8](/img/structure/B1596783.png)
Cloruro de 4-[3,5-bis(trifluorometil)fenil]bencenosulfonilo
Descripción general
Descripción
4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride, also known as BTPB, is a type of organosulfur compound used in various scientific research applications. It is a white crystalline solid that is highly soluble in organic solvents such as ethanol, acetonitrile, and dimethyl sulfoxide (DMSO). BTPB is used in a variety of research applications including synthesis, biochemical and physiological studies, and drug discovery.
Aplicaciones Científicas De Investigación
- Arilación Desulfítica: El cloruro de 4-[3,5-bis(trifluorometil)fenil]bencenosulfonilo sirve como un reactivo valioso para sintetizar tiofenos β-arilados y pirroles 2,5-diarilados a través de una arilación desulfítica catalizada por paladio de tiofenos y pirroles .
- Tiólisis de Anhídridos Dicarboxílicos Cíclicos Proquirales: Se ha investigado como un catalizador en reacciones de tiólisis altamente enantioselectivas utilizando sulfonamidas quirales bifuncionales .
- Reactivo de Derivatización: En métodos analíticos, actúa como un reactivo de derivatización. Por ejemplo, se ha utilizado en la detección de uracilo en el ADN mediante cromatografía de gases y espectrometría de masas de ionización química negativa .
Síntesis Orgánica y Química Medicinal
Química Analítica
Mecanismo De Acción
Target of Action
It’s known that sulfonyl chloride compounds often act as electrophiles, reacting with nucleophilic sites in various biological molecules .
Mode of Action
Sulfonyl chlorides are generally known to be reactive due to the good leaving group (cl-) and can undergo nucleophilic substitution reactions . They can react with amines to form sulfonamides or with alcohols to form sulfonate esters .
Biochemical Pathways
The products of its reactions, such as sulfonamides and sulfonate esters, can interfere with various biochemical pathways depending on their structure .
Pharmacokinetics
As a sulfonyl chloride, it is likely to be reactive and may be metabolized quickly in the body .
Result of Action
The products of its reactions could potentially have various effects depending on their structure and the biological molecules they interact with .
Action Environment
Environmental factors such as pH and temperature can influence the reactivity of sulfonyl chlorides. For example, they are typically more reactive under basic conditions . The stability of this compound could also be affected by these factors.
Análisis Bioquímico
Biochemical Properties
4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, often acting as a sulfonylating agent. This compound can modify the activity of enzymes by sulfonylating specific amino acid residues, thereby altering their function. For instance, it can react with nucleophilic sites on enzymes, leading to enzyme inhibition or activation .
Cellular Effects
The effects of 4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride on cells are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to interfere with the normal functioning of cells by modifying key signaling molecules, leading to changes in cellular responses. Additionally, it can alter gene expression patterns by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride exerts its effects through various mechanisms. It can bind to specific biomolecules, forming covalent bonds that result in enzyme inhibition or activation. This compound can also induce changes in gene expression by modifying transcription factors or other regulatory proteins. The presence of trifluoromethyl groups enhances its reactivity, making it a potent sulfonylating agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to persistent changes in cellular function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride vary with different dosages in animal models. At low doses, it may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound can be metabolized by specific enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions. The presence of trifluoromethyl groups can affect its metabolic stability and reactivity .
Transport and Distribution
The transport and distribution of 4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride within cells and tissues are crucial for its biological activity. This compound can interact with transporters and binding proteins, affecting its localization and accumulation. Its distribution within different cellular compartments can influence its activity and function. Understanding the transport mechanisms of this compound is essential for elucidating its biochemical effects .
Subcellular Localization
4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can determine its interactions with biomolecules and its overall biochemical effects .
Propiedades
IUPAC Name |
4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF6O2S/c15-24(22,23)12-3-1-8(2-4-12)9-5-10(13(16,17)18)7-11(6-9)14(19,20)21/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKQXUWYESLZKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382271 | |
| Record name | 4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885950-95-8 | |
| Record name | 4-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-5-[4-(tert-butyl)phenyl]thiophene-2-carboxamide](/img/structure/B1596700.png)
![2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazole-4-carbonyl chloride](/img/structure/B1596701.png)

![2,6-Di(oxiran-2-ylmethyl)-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B1596703.png)

![4-methyl-2-[3-(1H-pyrrol-1-yl)phenyl]-1,3-thiazole-5-carbohydrazide](/img/structure/B1596707.png)
![Benzoic acid, 4-[[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino]-](/img/structure/B1596708.png)







